molecular formula C14H15F3N2OS B12357253 2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one

2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one

Cat. No.: B12357253
M. Wt: 316.34 g/mol
InChI Key: PGNKHKLJLVBKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiopyrano[4,3-d]pyrimidin-4-one core. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an attractive candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it binds to the catalytic poly-ADP-ribose polymerase (PARP) domain of the tankyrase enzyme, leading to the inhibition of its activity. This results in the destruction of β-catenin, a key protein involved in the Wnt signaling pathway . The compound’s ability to modulate this pathway makes it a potential candidate for therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Similar compounds to 2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one include:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.

Properties

Molecular Formula

C14H15F3N2OS

Molecular Weight

316.34 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H15F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4,10-12,18H,5-7H2,(H,19,20)

InChI Key

PGNKHKLJLVBKLR-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2C1NC(NC2=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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